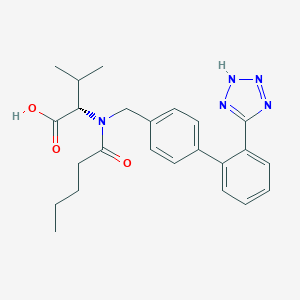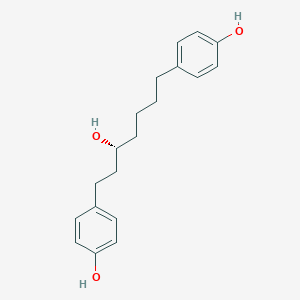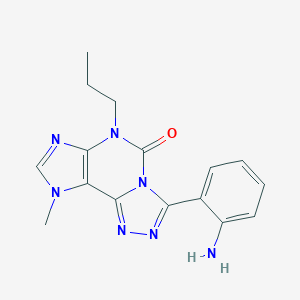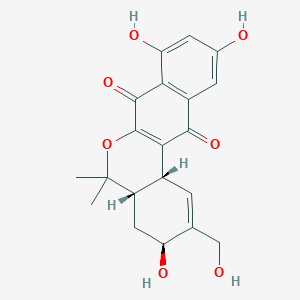
Naphthgeranine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthgeranine C is a naturally occurring compound found in plants, particularly in the family of Rubiaceae. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of Naphthgeranine C is not fully understood. However, it has been proposed that it works by inhibiting various enzymes and pathways involved in inflammation, cancer, and viral replication. It has also been suggested that it works by disrupting the integrity of cell membranes in insects and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Naphthgeranine C has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphthgeranine C has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain than synthetic compounds. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation is that it is not widely available, and its synthesis and isolation can be time-consuming and expensive. Another limitation is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of Naphthgeranine C. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and viral infections. Another direction is to explore its potential as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis and isolation methods.
Conclusion:
In conclusion, Naphthgeranine C is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
Naphthgeranine C has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In environmental science, it has been found to have the ability to remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
137109-45-6 |
|---|---|
Nombre del producto |
Naphthgeranine C |
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(3S,4aS,12bR)-3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C20H20O7/c1-20(2)12-6-13(23)8(7-21)3-10(12)16-17(25)11-4-9(22)5-14(24)15(11)18(26)19(16)27-20/h3-5,10,12-13,21-24H,6-7H2,1-2H3/t10-,12+,13+/m1/s1 |
Clave InChI |
SAUXNHFIRMCZCG-WXHSDQCUSA-N |
SMILES isomérico |
CC1([C@H]2C[C@@H](C(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
SMILES |
CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
SMILES canónico |
CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
Sinónimos |
naphthgeranine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



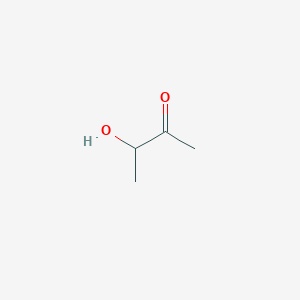



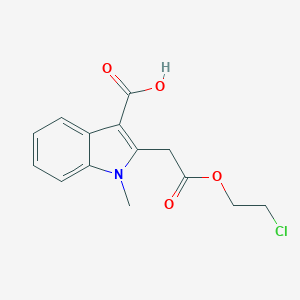
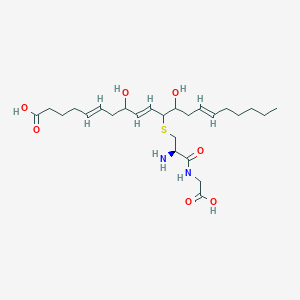
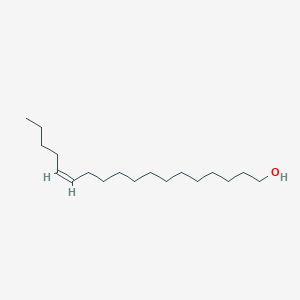
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
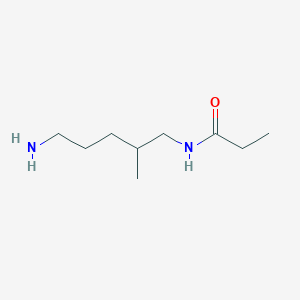
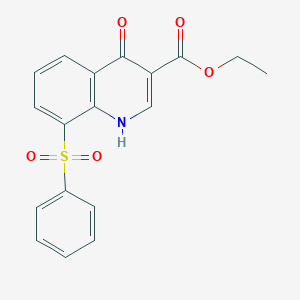
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
